molecular formula C26H22ClN5O2S B456372 5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B456372
M. Wt: 504g/mol
InChI Key: HANXVFDKKPDYDJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a pyrazolyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusing the Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through condensation reactions.

    Introduction of Substituents: The chlorophenyl, pyrazolyl, and carboxamide groups are introduced through various substitution reactions, often involving reagents like chlorinating agents, pyrazole derivatives, and amines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

“5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups like alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a lead compound for drug development. Its various functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups.

    Pyrazolyl Derivatives: Compounds with pyrazolyl groups.

Uniqueness

The uniqueness of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” lies in its combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H22ClN5O2S

Molecular Weight

504g/mol

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22ClN5O2S/c1-15-18(14-31(3)30-15)13-21-25(34)32-23(17-9-11-19(27)12-10-17)22(16(2)28-26(32)35-21)24(33)29-20-7-5-4-6-8-20/h4-14,23H,1-3H3,(H,29,33)/b21-13+

InChI Key

HANXVFDKKPDYDJ-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5

SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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